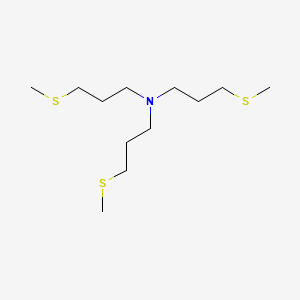

3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine typically involves the reaction of 3-(methylsulfanyl)propylamine with appropriate reagents under controlled conditions. One common method includes the reaction of 1,4,5,8-naphthalenetetracarboxylic dianhydride with 3-(methylsulfanyl)propylamine . The reaction conditions often involve specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The exact methods can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert sulfoxides back to sulfides.

Substitution: The methylsulfanyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s methylsulfanyl groups can interact with various enzymes and receptors, influencing their activity and leading to specific biological effects. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

- N,N′-bis[3-(methylsulfanyl)propyl]-1,8:4,5-naphthalenetetracarboxylic diimide

- 3-(methylsulfanyl)propan-1-amine hydrochloride

Uniqueness

3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine is unique due to its multiple methylsulfanyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Biological Activity

3-Methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine, with the CAS number 143064-38-4, is an organosulfur compound that has garnered interest in various biological studies due to its potential pharmacological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

- Molecular Formula : C12H27NS3

- Molecular Weight : 273.46 g/mol

- Structure : The compound features a central propanamine structure with two methylsulfanyl groups attached to propyl chains.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Antioxidant Activity : Compounds containing sulfur often exhibit antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role.

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation.

- Antimicrobial Properties : Some organosulfur compounds are known for their antimicrobial activities. Research indicates that this compound may inhibit the growth of certain bacterial strains, although specific data on its spectrum of activity is limited.

Case Studies

- Neuroprotection in Animal Models :

- Antimicrobial Activity :

Data Table: Biological Activity Overview

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine?

Answer:

The synthesis of tertiary amines with sulfur-containing substituents typically involves nucleophilic substitution or reductive amination. For example, alkylation of a primary amine with 3-methylsulfanylpropyl halides under basic conditions (e.g., K₂CO₃ in DMF) can yield branched products. Evidence from similar compounds (e.g., modified conjugated diene-based polymers) highlights the use of stepwise alkylation with controlled stoichiometry to avoid over-substitution . Solvent choice (e.g., n-hexane for non-polar intermediates) and temperature gradients are critical for regioselectivity.

Q. Basic: Which spectroscopic techniques are optimal for characterizing the structure of this compound?

Answer:

NMR Spectroscopy : 1H and 13C NMR can resolve methylsulfanyl (-SMe) environments (δ ~2.1 ppm for 1H) and tertiary amine protons (δ ~2.5–3.0 ppm). 2D techniques (HSQC, HMBC) clarify connectivity between the propane backbone and substituents.

Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns, distinguishing between isomers.

FT-IR : Stretching frequencies for C-S bonds (~600–700 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) validate functional groups .

Q. Basic: How can computational methods predict the electronic properties of this compound?

Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used to calculate electronic properties. Becke’s three-parameter exchange-correlation functional (B3) combined with Lee-Yang-Parr (LYP) correlation accurately predicts molecular orbitals, ionization potentials, and electron affinity for sulfur-containing amines . Basis sets like 6-31G(d,p) are recommended for sulfur atoms. Solvent effects (e.g., PCM model) improve accuracy for polar solvents.

Q. Advanced: How do discrepancies arise in computational vs. experimental thermodynamic data (e.g., enthalpy of formation)?

Answer:

Discrepancies often stem from:

- Incomplete Basis Sets : Larger basis sets (e.g., aug-cc-pVTZ) reduce errors in electron correlation.

- Neglect of Dispersion Forces : Grimme’s D3 correction improves van der Waals interactions in non-polar regions .

- Experimental Artifacts : Impurities (e.g., oxidation of -SMe groups) skew calorimetric data. Cross-validation with gas-phase experiments (e.g., mass spectrometry) is advised .

Q. Advanced: What strategies resolve conflicting crystallographic data for sulfur-containing amines?

Answer:

Twinned Data Refinement : Use SHELXL for high-symmetry space groups, applying TWIN and BASF commands to model overlapping reflections .

Disorder Modeling : For flexible -SMe groups, PART instructions in SHELX partition electron density into discrete positions.

Validation Tools : CheckR or PLATON identifies overfitting in thermal parameters, especially for sulfur atoms prone to radiation damage .

Q. Advanced: How does the methylsulfanyl group influence reactivity in catalytic applications?

Answer:

The -SMe group acts as a weak σ-donor and π-acceptor, modulating metal-ligand interactions in catalysis. For example, in transition-metal complexes, sulfur’s lone pairs stabilize low oxidation states (e.g., Ni⁰ or Pd⁰), enhancing reductive elimination rates. However, sulfur poisoning can occur in Pd-catalyzed cross-couplings, necessitating ligands with steric bulk (e.g., t-Bu groups) to mitigate deactivation .

Q. Advanced: What experimental protocols mitigate sulfur oxidation during storage?

Answer:

- Inert Atmosphere : Store under argon or nitrogen in amber vials to prevent photooxidation.

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical chain reactions.

- Low-Temperature Storage : -20°C reduces thioether oxidation to sulfoxides. Solubility in DMSO or ethanol should be verified post-thaw to detect degradation .

Q. Advanced: How to analyze trace impurities in synthesized batches?

Answer:

HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients. Impurities like bis-alkylated byproducts (e.g., N,N,N-trisubstituted amines) elute earlier due to lower polarity.

NMR DOSY : Differentiates aggregates or oligomers from monomers based on diffusion coefficients.

Elemental Analysis : Deviations in S/N ratios indicate incomplete substitution or oxidation .

Properties

CAS No. |

143064-38-4 |

|---|---|

Molecular Formula |

C12H27NS3 |

Molecular Weight |

281.6 g/mol |

IUPAC Name |

3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine |

InChI |

InChI=1S/C12H27NS3/c1-14-10-4-7-13(8-5-11-15-2)9-6-12-16-3/h4-12H2,1-3H3 |

InChI Key |

CTMLHDKKFMBSDI-UHFFFAOYSA-N |

Canonical SMILES |

CSCCCN(CCCSC)CCCSC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.